molecular formula C6H10N2 B150837 (1-Methyl-1H-pyrrol-2-yl)methanamine CAS No. 69807-81-4

(1-Methyl-1H-pyrrol-2-yl)methanamine

Cat. No. B150837
CAS RN: 69807-81-4
M. Wt: 110.16 g/mol
InChI Key: GGCBARJYVAPZJQ-UHFFFAOYSA-N
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Description

The compound "(1-Methyl-1H-pyrrol-2-yl)methanamine" is a chemical structure that is part of various research studies due to its potential biological activity and applications in medicinal chemistry. The papers provided discuss several derivatives and analogs of this compound, highlighting their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of substituted 2-(indol-1-yl)-1-methylethylamines and 2-(indeno[1,2-b]pyrrol-1-yl)-1-methylethylamines is reported, which are structurally related to "(1-Methyl-1H-pyrrol-2-yl)methanamine" . Another study describes the synthesis of a tetrahydro-4 H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine scaffold using a [1,3]-dipolar cycloaddition reaction . Additionally, the ambient-temperature synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine is achieved through a condensation reaction .

Molecular Structure Analysis

The molecular structure of related compounds is characterized using various spectroscopic techniques. For example, the tetrahydro-4 H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine scaffold is characterized by IR, 1D, and 2D NMR spectroscopy, mass spectrometry, and elemental analysis . Similarly, the compound 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine is characterized by FT-IR, DSC, 13C/1H-NMR, and Mass spectrometric techniques .

Chemical Reactions Analysis

The chemical reactions involving these compounds are diverse and include the formation of Pt(II) complexes with (1-methyl-1H-imidazol-2-yl)-methanamine and its derivatives, which exhibit significant cytotoxic effects on cancer cell lines . The condensation reactions are also a common method for synthesizing these compounds, as seen in the synthesis of the N-pyrazolyl imine derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined through various assays and characterizations. The binding affinities of the synthesized compounds at 5HT2C and 5HT2A receptors are determined, showing selectivity for 5HT2C receptors . The novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine exhibit high 5-HT1A receptor affinity and selectivity, along with favorable drug-like properties . The cytotoxic effects of Pt(II) complexes are assessed using the MTT assay, demonstrating significant activity against cancer cell lines .

Scientific Research Applications

  • Anticancer Activity : New palladium (Pd)II and platinum (Pt)II complexes derived from Schiff base ligands, including those related to (1-Methyl-1H-pyrrol-2-yl)methanamine, have been synthesized and characterized. These complexes showed remarkable anticancer activity against various human cancerous cell lines, highlighting their potential in cancer therapy (Mbugua et al., 2020).

  • Anticonvulsant Agents : Schiff bases of 3-aminomethyl pyridine, which are structurally related to (1-Methyl-1H-pyrrol-2-yl)methanamine, have been synthesized and screened for anticonvulsant activity. Several compounds showed significant seizure protection, suggesting potential applications in treating convulsions (Pandey & Srivastava, 2011).

  • Photocytotoxicity in Cancer Treatment : Iron(III) complexes involving ligands similar to (1-Methyl-1H-pyrrol-2-yl)methanamine demonstrated unprecedented photocytotoxicity in red light to various cancer cell lines. This suggests their potential use in photodynamic therapy for cancer treatment (Basu et al., 2014).

  • Cytotoxic Agents for Cancer Therapy : A series of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines, structurally related to the compound , were synthesized and showed significant cytotoxic activity against various cancer cell lines. This indicates their potential as novel agents for cancer therapy (Ramazani et al., 2014).

  • Selective Photocytotoxicity and Cellular Uptake : Iron(III) complexes of pyridoxal Schiff bases and modified dipicolylamines, including structures related to (1-Methyl-1H-pyrrol-2-yl)methanamine, showed selective photocytotoxicity and significant uptake in cancer cells. They are considered promising for the development of new cancer therapies (Basu et al., 2015).

Safety And Hazards

“(1-Methyl-1H-pyrrol-2-yl)methanamine” is classified as a dangerous substance. It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, vapor, mist, or gas, and ensuring adequate ventilation .

properties

IUPAC Name

(1-methylpyrrol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-8-4-2-3-6(8)5-7/h2-4H,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCBARJYVAPZJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379889
Record name (1-Methyl-1H-Pyrrol-2-Yl)Methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methyl-1H-pyrrol-2-yl)methanamine

CAS RN

69807-81-4
Record name (1-Methyl-1H-Pyrrol-2-Yl)Methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-methyl-1H-pyrrol-2-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
SM Wu, XY Qiu, SJ Liu, J Sun - Mini Reviews in Medicinal …, 2020 - ingentaconnect.com
Inhibitors of monoamine oxidase (MAO) have shown therapeutic values in a variety of neurodegenerative diseases such as depression, Parkinson’s disease and Alzheimer’s disease. …
Number of citations: 5 www.ingentaconnect.com
YB Li, X Yan, RD Li, P Liu, SQ Sun, X Wang… - European Journal of …, 2016 - Elsevier
A series of new analogs based on the structure of lead compound 10 were designed, synthesized and evaluated for their in vitro anti-cancer activities against four selected human …
Number of citations: 16 www.sciencedirect.com
P Zarras, Naval Air Warfare Center Weapons Division - 2018 - apps.dtic.mil
Conductive Polymer CPs coatings were synthesized, characterized and coated onto Zn-Ni plated 4130 high-strength steel substrates supplied by Wright Paterson Air Force Base …
Number of citations: 2 apps.dtic.mil
PV Ramachandran, S Choudhary… - The Journal of Organic …, 2021 - ACS Publications
Solvent-free reductive amination of aldehydes and ketones with aliphatic and aromatic amines in high-to-excellent yields has been achieved with sub-stoichiometric trimethyl borate as …
Number of citations: 11 pubs.acs.org

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